molecular formula C15H16N2O4S B5107455 5-(3-methoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(3-methoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5107455
M. Wt: 320.4 g/mol
InChI Key: WZDYKQYFIBNBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a potent neurotoxin that has been used to study Parkinson's disease and other neurological disorders.

Mechanism of Action

MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by MPTP leads to a decrease in dopamine levels in the striatum, resulting in Parkinson's-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

MPTP is a potent neurotoxin that can be used to create animal models of Parkinson's disease, which have been instrumental in understanding the disease's pathophysiology and developing potential treatments. However, MPTP has limitations in terms of its relevance to human disease, as the neurodegenerative process in Parkinson's disease is more gradual and complex than the acute toxicity induced by MPTP. Additionally, MPTP has potential safety concerns for researchers working with the compound, as it is a potent neurotoxin that can be harmful if not handled properly.

Future Directions

Future research directions for MPTP include the development of more relevant animal models of Parkinson's disease, the investigation of potential treatments for the disease, and the exploration of MPTP's role in other neurological disorders. Additionally, there is a need for more research on the mechanism of action of MPTP and its effects on other systems in the body.

Synthesis Methods

MPTP can be synthesized by the reaction of 3-methoxy-4-propoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product can be purified by recrystallization from ethanol. The synthesis of MPTP is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

MPTP has been extensively studied in scientific research, particularly in the field of Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to a Parkinson's-like syndrome in humans and other animals. MPTP has been used to create animal models of Parkinson's disease, which have been instrumental in understanding the disease's pathophysiology and developing potential treatments.

properties

IUPAC Name

5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-6-21-11-5-4-9(8-12(11)20-2)7-10-13(18)16-15(22)17-14(10)19/h4-5,7-8H,3,6H2,1-2H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDYKQYFIBNBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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